molecular formula C10H8O2 B040168 4H-chromene-3-carbaldehyde CAS No. 120450-87-5

4H-chromene-3-carbaldehyde

Cat. No. B040168
M. Wt: 160.17 g/mol
InChI Key: CDTIRJYYEPOPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-chromene-3-carbaldehyde is a chemical compound that belongs to the family of chromenes. It is a versatile compound with various applications in scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 4H-chromene-3-carbaldehyde is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.

Biochemical And Physiological Effects

4H-chromene-3-carbaldehyde has various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. The compound also inhibits cell proliferation and migration, which makes it useful in preventing tumor growth and metastasis. Additionally, 4H-chromene-3-carbaldehyde has been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the advantages of 4H-chromene-3-carbaldehyde is its versatility. The compound has various applications in scientific research, making it useful in different fields of study. Additionally, the compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4H-chromene-3-carbaldehyde is its low solubility in water, which makes it difficult to use in aqueous solutions. The compound is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the study of 4H-chromene-3-carbaldehyde. One of the directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics, which can provide insights into its efficacy and safety. Additionally, the compound can be studied for its potential use in combination therapy with other anticancer or antimicrobial agents. Finally, the compound can be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and cardiovascular diseases.
Conclusion:
In conclusion, 4H-chromene-3-carbaldehyde is a versatile compound with various applications in scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. The compound has potential as a chemotherapeutic agent, antimicrobial agent, and antioxidant agent. However, further studies are needed to fully understand its mechanism of action and potential use in the treatment of different diseases.

Synthesis Methods

4H-chromene-3-carbaldehyde can be synthesized using different methods. One of the methods is the Pechmann condensation reaction. In this method, salicylaldehyde and malonic acid are reacted in the presence of a catalyst such as sulfuric acid to produce 4H-chromene-3-carbaldehyde. Another method is the Biginelli reaction, where 4H-chromene-3-carbaldehyde is synthesized by reacting 3-formylchromone, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

4H-chromene-3-carbaldehyde has various applications in scientific research. It has been studied for its anticancer, antimicrobial, antiviral, and antioxidant properties. The compound has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. It has also shown antimicrobial activity against various bacteria and fungi. Additionally, 4H-chromene-3-carbaldehyde has been studied for its antiviral activity against HIV and hepatitis C virus. The compound has also been shown to possess antioxidant properties, which makes it useful in preventing oxidative stress-related diseases.

properties

CAS RN

120450-87-5

Product Name

4H-chromene-3-carbaldehyde

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4H-chromene-3-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6-7H,5H2

InChI Key

CDTIRJYYEPOPNF-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OC=C1C=O

Canonical SMILES

C1C2=CC=CC=C2OC=C1C=O

synonyms

4H-1-Benzopyran-3-carboxaldehyde (9CI)

Origin of Product

United States

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